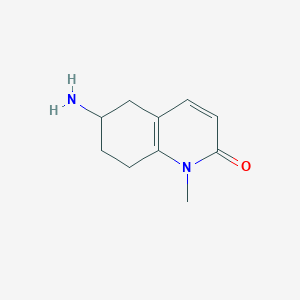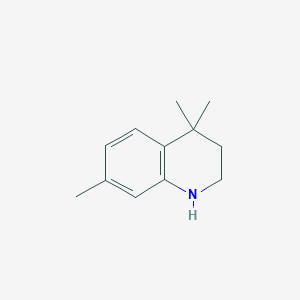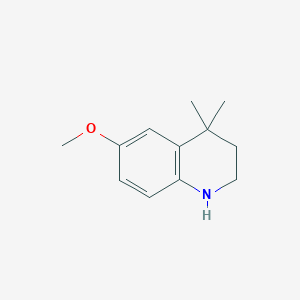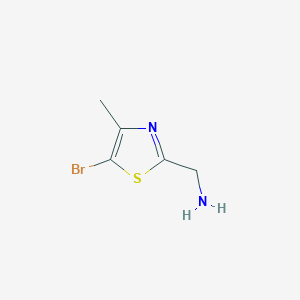![molecular formula C11H20N2O B7967537 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967537.png)
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The 1,9-diazaspiro[5.5]undecane core is a privileged structure in medicinal chemistry due to its potential bioactivity and versatility in drug design .
Preparation Methods
The synthesis of 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a ketone can yield the desired spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic core are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or methanol.
Scientific Research Applications
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. For example, in the treatment of sleep disorders, it acts as an antagonist for orexin receptors, thereby modulating the sleep-wake cycle. The compound binds to the receptors, preventing the natural ligand from activating them, which leads to the desired therapeutic effect .
Comparison with Similar Compounds
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone can be compared with other spirocyclic compounds such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic core but with different functional groups, leading to distinct biological activities.
3,9-Disubstituted-spiro[5.5]undecane: These compounds have additional substituents on the spirocyclic core, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique reactivity and potential bioactivity.
Properties
IUPAC Name |
1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNKSGSZCQBBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B7967470.png)
![7-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B7967486.png)



![6-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7967513.png)
![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)

